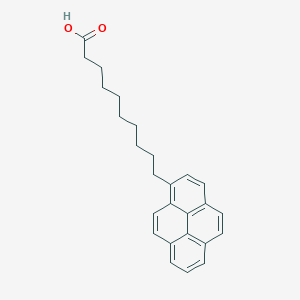

Pyrenedecanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

10-pyren-1-yldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMKEUIWMFJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208920 | |

| Record name | Pyrenedecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60177-21-1 | |

| Record name | Pyrenedecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenedecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Behavior of Pyrenedecanoic Acid in Diverse Solvent Environments

Introduction: Pyrenedecanoic Acid as a Fluorescent Probe

Pyrenedecanoic acid (PDA) is a fluorescent molecule widely utilized in biophysical and materials science research. Its utility stems from the unique photophysical properties of its pyrene moiety, a polycyclic aromatic hydrocarbon. The fluorescence emission of pyrene and its derivatives is exceptionally sensitive to the polarity of the local environment.[1][2] This solvatochromic behavior, coupled with its ability to form excited-state dimers (excimers), makes PDA an invaluable tool for probing the microenvironment of systems such as lipid membranes, polymer matrices, and protein binding sites.[3][4]

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of pyrenedecanoic acid in various solvents. It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique spectroscopic properties of this probe in their work. We will delve into the theoretical underpinnings of its fluorescence, present collated spectral data, and provide a detailed experimental protocol for acquiring and interpreting PDA's spectral characteristics.

Theoretical Framework: Understanding the Photophysics of Pyrene

The fluorescence of pyrene-based probes like PDA is governed by several key principles:

-

Solvatochromism and the Pyrene Polarity (Py) Scale: The emission spectrum of the pyrene monomer exhibits a series of vibronic bands. The intensity ratio of the first (I1, ~373 nm) to the third (I3, ~384 nm) vibronic bands is highly dependent on the polarity of the surrounding solvent.[5] In polar solvents, the I1 band is more intense, while in nonpolar environments, the I3 band dominates. This phenomenon forms the basis of the empirical "Py scale," which allows for the characterization of the micropolarity of an environment.[2]

-

Excimer Formation: At sufficiently high concentrations or in environments that promote molecular proximity, an excited pyrene monomer can interact with a ground-state monomer to form an excimer.[6] This process is diffusion-controlled and results in a broad, structureless emission band at a longer wavelength (typically around 470 nm), red-shifted from the monomer emission.[1][7] The ratio of the excimer to monomer fluorescence intensity (IE/IM) provides information about the proximity and mobility of the probe molecules within their environment.[8][9]

Excitation and Emission Spectra of Pyrenedecanoic Acid in Different Solvents

The photophysical properties of PDA are significantly influenced by the solvent in which it is dissolved. The following table summarizes the typical excitation and emission maxima for PDA in a range of common solvents, highlighting the differences between the monomer and excimer species.

| Solvent | Polarity | Excitation Max (λex) (nm) | Monomer Emission Max (λem) (nm) | Excimer Emission Max (λem) (nm) | Reference |

| Methanol (MeOH) | Polar, Protic | 341 | 377 | ~470 (concentration-dependent) | |

| Ethanol | Polar, Protic | ~342 | 377, 397 | ~470 (concentration-dependent) | [10][11] |

| Dichloromethane (DCM) | Polar, Aprotic | ~330 | 375, 385, 397 | ~470 (concentration-dependent) | [1][11] |

| Acetone | Polar, Aprotic | Not specified | ~375, ~385, ~397 | Not specified | [11] |

| Cyclohexane | Nonpolar | 317 | ~372, ~383, ~393 | ~470 (concentration-dependent) | [10][12] |

| Hexane | Nonpolar | Not specified | Five distinct bands | Not specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Not specified | Bands I and III are prominent | Not specified | [2] |

Note: The formation and intensity of the excimer peak are highly dependent on the concentration of pyrenedecanoic acid.

Experimental Protocol for Measuring the Fluorescence Spectra of Pyrenedecanoic Acid

This section provides a detailed, step-by-step methodology for acquiring the excitation and emission spectra of PDA.

1. Materials and Reagents:

-

Pyrenedecanoic acid (PDA)

-

Spectroscopic grade solvents (e.g., methanol, cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

2. Instrument:

-

A fluorescence spectrophotometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

3. Experimental Workflow:

Caption: Experimental workflow for acquiring and analyzing PDA fluorescence spectra.

4. Detailed Steps:

-

a. Stock Solution Preparation: Prepare a stock solution of PDA (e.g., 1 mM) in a solvent in which it is readily soluble, such as methanol.

-

b. Working Solution Preparation: Prepare working solutions of PDA in the desired solvents. For observing monomer fluorescence, a low concentration (e.g., 1 µM) is recommended to minimize excimer formation. For studying excimer formation, higher concentrations will be necessary.

-

c. Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

Set the scan speed (e.g., 120 nm/min).[13]

-

Set the PMT voltage to an appropriate level to obtain good signal-to-noise without saturating the detector.

-

-

d. Excitation Spectrum Measurement:

-

Place the cuvette with the PDA solution in the sample holder.

-

Set the emission wavelength to the expected maximum (e.g., 377 nm) and scan a range of excitation wavelengths (e.g., 300-360 nm) to determine the optimal excitation wavelength (λex,max).

-

-

e. Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex,max (a common choice is around 335-345 nm).[13]

-

Scan the emission spectrum over a range that covers both the monomer and potential excimer fluorescence (e.g., 350-600 nm).

-

-

f. Data Analysis:

-

From the emission spectrum, determine the wavelengths of maximum intensity for the monomer and excimer peaks.

-

To assess polarity, calculate the ratio of the fluorescence intensities of the first and third vibronic peaks of the monomer (I1/I3).

-

To quantify excimer formation, calculate the ratio of the maximum intensity of the excimer peak to that of a monomer peak (IE/IM).

-

Interpretation of Spectral Data: The Influence of Solvent Properties

The observed changes in the excitation and emission spectra of PDA in different solvents can be attributed to the following factors:

-

Solvent Polarity: As solvent polarity increases, the I1/I3 ratio of the pyrene monomer emission increases. This is due to the greater stabilization of the excited state dipole of the pyrene moiety by polar solvent molecules. This effect is the foundation of the Py scale for determining micro-environmental polarity.

-

Solvent Viscosity: The formation of excimers is a diffusion-limited process.[8] In more viscous solvents, the rate of diffusion of PDA molecules is slower, leading to a decrease in the efficiency of excimer formation and a lower IE/IM ratio at a given concentration.

-

Concentration: The probability of an excited PDA molecule encountering a ground-state PDA molecule increases with concentration. Therefore, the IE/IM ratio is directly proportional to the concentration of the probe.

Sources

- 1. Pyrene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. [2204.04560] Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations [arxiv.org]

- 9. Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. 3.3.3. Fluorescence Spectroscopy [bio-protocol.org]

A Technical Guide to the Photophysical Properties of Pyrenedecanoic Acid: Quantum Yield and Fluorescence Lifetime

Introduction: Pyrenedecanoic Acid as a Versatile Fluorescent Probe

Pyrenedecanoic acid (PDA) is a fluorescent lipid analog that has garnered significant attention in various scientific disciplines, particularly in the study of biological membranes and drug delivery systems.[1] Its unique molecular structure, comprising a pyrene fluorophore covalently linked to a ten-carbon aliphatic chain, imparts amphiphilic properties that enable its incorporation into lipid bilayers and other hydrophobic environments.[1] The fluorescence of the pyrene moiety is exquisitely sensitive to its local microenvironment, making PDA an invaluable tool for probing membrane fluidity, lipid-protein interactions, and the formation of micelles.[1]

This in-depth technical guide provides a comprehensive overview of two critical photophysical parameters of pyrenedecanoic acid: its fluorescence quantum yield and fluorescence lifetime. Understanding these properties is paramount for the accurate interpretation of fluorescence-based assays and for the rational design of novel applications. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy in their work.

Theoretical Framework: Understanding Fluorescence, Quantum Yield, and Lifetime

To fully appreciate the utility of pyrenedecanoic acid as a fluorescent probe, a foundational understanding of the principles of fluorescence is essential.

The Jablonski Diagram and the Phenomenon of Fluorescence

The process of fluorescence is elegantly depicted by the Jablonski diagram. Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through a non-radiative process called internal conversion. From this relaxed excited state, the molecule can return to the ground state via several pathways, one of which is the emission of a photon. This radiative transition is known as fluorescence.

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of pyrenedecanoic acid in the desired solvent.

-

Prepare a stock solution of the quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. [2]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Use the pure solvent as a blank.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the entire emission spectrum is recorded.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The slopes of these lines (Gradient_s and Gradient_r) are proportional to (I/A).

-

Calculate the quantum yield of the sample using the modified equation: Φ_s = Φ_r * (Gradient_s / Gradient_r) * (n_s² / n_r²)

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes. [3][4] Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured. This process is repeated many times, and a histogram of the arrival times is constructed, which represents the fluorescence decay curve. [3]This decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).

Experimental Setup:

Caption: A schematic diagram of a Time-Correlated Single Photon Counting (TCSPC) setup.

Step-by-Step Protocol:

-

Instrument Setup:

-

Select an appropriate pulsed light source with an excitation wavelength suitable for pyrenedecanoic acid (e.g., around 340 nm).

-

Choose an emission filter or monochromator setting to isolate the fluorescence emission of the sample.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.

-

-

Sample Measurement:

-

Place the sample solution in the sample holder.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.

-

-

Data Analysis:

-

Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the deconvoluted decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Factors Influencing Quantum Yield and Lifetime

The photophysical properties of pyrenedecanoic acid are highly sensitive to its environment. Understanding these influences is crucial for accurate data interpretation.

-

Solvent Polarity: As previously mentioned, the polarity of the solvent can affect the vibronic structure of the pyrene emission spectrum. [5]While the effect on the quantum yield and lifetime is not as pronounced as the I₁/I₃ ratio, changes in solvent can alter these parameters.

-

Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity. [6]Common quenchers include molecular oxygen, heavy atoms, and certain electron-accepting or -donating molecules. [6]Quenching can occur through collisional (dynamic) or static mechanisms. Dynamic quenching reduces the fluorescence lifetime, while static quenching does not. [6]It is often necessary to deoxygenate solutions to obtain the intrinsic fluorescence lifetime of a fluorophore.

-

Excimer Formation: At higher concentrations or in environments that promote molecular proximity, an excited pyrene moiety can interact with a ground-state pyrene to form an excimer (excited dimer). [7]Excimers exhibit a broad, structureless emission at a longer wavelength (around 470-500 nm) and have a different, typically longer, fluorescence lifetime compared to the monomer. [7]

Applications in Research and Drug Development

The unique photophysical properties of pyrenedecanoic acid make it a powerful tool in various research areas:

-

Membrane Fluidity and Dynamics: The formation of pyrene excimers is dependent on the lateral diffusion of the probe within a membrane. The ratio of excimer to monomer fluorescence intensity can therefore be used to determine membrane fluidity.

-

Lipid-Protein Interactions: Changes in the fluorescence of PDA upon interaction with proteins can provide insights into binding events and conformational changes at the lipid-protein interface.

-

Drug Delivery Systems: PDA can be incorporated into liposomes, micelles, and other nanoparticles to study their formation, stability, and drug release characteristics. * Cellular Imaging: The fluorescence of PDA can be used to visualize and study lipid metabolism and trafficking within living cells.

Conclusion

References

- Nakajima, A. (1973). Fluorescence Lifetime of Pyrene in Different Solvents. Bulletin of the Chemical Society of Japan, 46(8), 2602-2604.

- Pal, S., et al. (2020). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 22(38), 21979-21990.

- BenchChem. (2025). A Comparative Guide to the Quantum Yield of Pyrene-Based Fluorophores.

- Lieberman, S. H., & Selivon, A. (1989). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC Technical Report.

- Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental Effects on Vibronic Band Intensities in Pyrene Monomer Fluorescence and their Application in Studies of Micellar Systems. Journal of the American Chemical Society, 99(7), 2039–2044.

- PicoQuant. (n.d.). Time-resolved Fluorescence. PicoQuant Website.

- Prahl, S. (2017). Pyrene. Oregon Medical Laser Center Website.

- Kim, J. J., et al. (1969). FLUORESCENCE LIFETIMES OF PYRENE MONOMER AND EXCIMER AT HIGH PRESSURES. DTIC Technical Report.

- Cerezo, J., et al. (2018). Theoretical calculation of the pyrene emission properties in different solvents. Physical Chemistry Chemical Physics, 20(3), 1633-1644.

- Parker, C. A., & Hatchard, C. G. (1963). Delayed Fluorescence of Pyrene in Ethanol. Transactions of the Faraday Society, 59, 284-295.

- Bindra, P., et al. (2004). Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation. Photochemistry and Photobiology, 80(2), 274-280.

- BenchChem. (2025). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.

- de Melo, J. S., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(21), 5184.

- Abcam. (n.d.). 1-Pyrenedecanoic acid (CAS 60177-21-1). Abcam Product Page.

- Salvayre, R., et al. (1987). Metabolism of 1-pyrenedecanoic acid and accumulation of neutral fluorescent lipids in cultured fibroblasts of multisystemic lipid storage myopathy. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 920(2), 194-202.

- Ghorai, M., et al. (2016). Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties. RSC Advances, 6(92), 89635-89644.

- Al-Awsi, G., et al. (2023). Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection. Chemosensors, 11(8), 438.

- Wolska, L., & Galer, K. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(2), 489-496.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry Website.

- Sznitko, L., et al. (2019). Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. Molecules, 24(15), 2824.

- Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.

- BenchChem. (2025). Application of Pyrene Derivatives in Studying Protein-Lipid Interactions.

- Gauthier, T. D., et al. (1986). Effects of dissolved organic matter on the aqueous partitioning of polynuclear aromatic hydrocarbons. Environmental Science & Technology, 20(11), 1162–1166.

- Horiba. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Horiba Website.

- Lemmetyinen, H., et al. (1988). Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. Biophysical Journal, 53(6), 885–895.

- Salvayre, R., et al. (1987).

- Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. omlc.org [omlc.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of 1-pyrenedecanoic acid and accumulation of neutral fluorescent lipids in cultured fibroblasts of multisystemic lipid storage myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Pyrenedecanoic Acid: A Technical Guide for Researchers

An In-depth Guide to the Solubility of Pyrenedecanoic Acid in DMSO and Other Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Solubility in the Application of Pyrenedecanoic Acid

Pyrenedecanoic acid, a fluorescently labeled fatty acid, has emerged as a powerful tool in cellular and molecular biology, particularly in the study of lipid metabolism, membrane dynamics, and drug delivery systems.[1] Its utility as a probe is fundamentally dependent on its ability to be effectively delivered into experimental systems, a process that begins with its dissolution in an appropriate solvent. The solubility of pyrenedecanoic acid dictates its handling, storage, and, most importantly, its bioavailability in both in vitro and in vivo models. A thorough understanding of its solubility characteristics is therefore paramount for the design of robust and reproducible experiments. This guide provides a comprehensive overview of the solubility of pyrenedecanoic acid in dimethyl sulfoxide (DMSO) and other common organic solvents, offering both theoretical insights and practical protocols to aid researchers in their work.

Qualitative and Quantitative Solubility of Pyrenedecanoic Acid

Pyrenedecanoic acid is a lipophilic molecule, characterized by a large, hydrophobic pyrene group and a ten-carbon aliphatic chain, with a polar carboxylic acid head group.[2] This amphipathic nature governs its solubility, making it generally soluble in organic solvents and poorly soluble in aqueous solutions.

| Solvent | Solubility | Quantitative Data (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Data not available |

| N,N-Dimethylformamide (DMF) | Soluble[3] | Data not available |

| Methanol | Soluble[3] | Data not available |

| Ethanol | Likely Soluble | Data not available |

Experimental Protocol for Determining the Solubility of Pyrenedecanoic Acid

The following protocol provides a standardized method for determining the solubility of pyrenedecanoic acid in a solvent of choice. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

Pyrenedecanoic acid (solid powder)

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of pyrenedecanoic acid into several vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume of the chosen solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

-

Sample Preparation for Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent. The dilution factor will depend on the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for this type of molecule.

-

The mobile phase composition should be optimized to achieve good peak shape and separation. A mixture of acetonitrile and water with a small amount of trifluoroacetic acid is a common starting point.

-

Detection can be performed using a UV-Vis detector at the absorbance maximum of pyrenedecanoic acid (around 341 nm) or, for higher sensitivity, a fluorescence detector (excitation ~341 nm, emission ~377 nm).

-

Prepare a calibration curve using standard solutions of pyrenedecanoic acid of known concentrations.

-

Determine the concentration of pyrenedecanoic acid in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of pyrenedecanoic acid in the chosen solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of pyrenedecanoic acid.

Factors Influencing the Solubility of Pyrenedecanoic Acid

The solubility of pyrenedecanoic acid is a complex interplay of its molecular structure and the physicochemical properties of the solvent. Several key factors govern this process:

-

Solvent Polarity: The principle of "like dissolves like" is central to understanding the solubility of pyrenedecanoic acid. As a largely non-polar molecule, it exhibits higher solubility in non-polar or moderately polar aprotic solvents. DMSO, a polar aprotic solvent, is effective at solvating both the non-polar pyrene ring and the polar carboxylic acid group.

-

Temperature: For most solid solutes, solubility increases with temperature. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid pyrenedecanoic acid and the intermolecular forces between solvent molecules, facilitating the dissolution process.

-

Molecular Structure: The large, planar pyrene ring contributes significantly to the molecule's hydrophobicity and can lead to strong pi-pi stacking interactions in the solid state. These interactions must be overcome by the solvent for dissolution to occur. The long decanoic acid chain further enhances its lipophilic character.

-

pH of the Medium: While pyrenedecanoic acid is primarily used in organic solvents, its solubility can be influenced by pH in mixed aqueous-organic systems. At higher pH values, the carboxylic acid group will be deprotonated, forming a carboxylate anion. This charged species will have a greater affinity for polar solvents.

Sources

Pyrenedecanoic acid CAS number and molecular weight

An In-Depth Technical Guide to Pyrenedecanoic Acid: Principles and Applications

Authored by: A Senior Application Scientist

Introduction

Pyrenedecanoic acid is a versatile fluorescent fatty acid analog that has become an indispensable tool in the study of lipid biochemistry and cell biology. Structurally, it consists of a ten-carbon decanoic acid chain attached to a pyrene moiety, a polycyclic aromatic hydrocarbon. This unique combination confers amphipathic properties, allowing it to integrate into lipidic environments such as cellular membranes and lipoproteins, while the pyrene group provides distinct, environment-sensitive fluorescence characteristics. This guide provides an in-depth exploration of the core principles governing its utility and detailed protocols for its major applications, designed for researchers and drug development professionals.

Core Physicochemical & Fluorescent Properties

A clear understanding of Pyrenedecanoic acid's properties is fundamental to its effective application. The molecule's behavior is dominated by the photophysics of its pyrene fluorophore.

| Property | Value | Source(s) |

| Chemical Name | 10-(1-Pyrenyl)decanoic acid | |

| CAS Number | 64701-47-9 (also cited as 60177-21-1) | [1] |

| Molecular Formula | C₂₆H₂₈O₂ | |

| Molecular Weight | ~372.5 g/mol | [2] |

| Appearance | Light yellow crystalline powder | [3] |

| Solubility | Soluble in DMSO, DMF, Methanol | [3] |

| Monomer Excitation (λex) | ~341-350 nm | [3][4] |

| Monomer Emission (λem) | ~377-400 nm | [4][5] |

| Excimer Emission (λem) | ~470-475 nm | [4][5] |

Note on CAS Numbers: Both 64701-47-9 and 60177-21-1 are frequently used in literature and by commercial suppliers to refer to 1-pyrenedecanoic acid.[1][6][7]

The Core Principle: Monomer and Excimer Fluorescence

The power of pyrenedecanoic acid as a probe lies in its ability to form "excimers," or excited-state dimers. The phenomenon is entirely dependent on the spatial proximity of two pyrene molecules.

-

Monomer Emission: When a pyrene molecule is excited by a photon (~350 nm), it will typically relax to its ground state by emitting a photon at a characteristic wavelength in the 375-400 nm range. This is the "monomer" fluorescence, which occurs when the probe molecules are dispersed.[5]

-

Excimer Formation & Emission: If an excited-state pyrene molecule collides with a ground-state pyrene molecule before it has a chance to relax (typically within nanoseconds), they can form an unstable excited-state dimer called an excimer.[8] This excimer then relaxes to the ground state by emitting a photon of a much lower energy, resulting in a large, red-shifted emission peak around 470 nm.[4][5]

The critical insight is that excimer formation is a diffusion-limited process.[9] The rate of excimer formation, and thus the intensity of the excimer fluorescence relative to the monomer fluorescence (the E/M ratio), is directly proportional to the diffusion coefficient of the probe within its environment. This principle is the bedrock of its use in measuring membrane fluidity.[10][11]

Application 1: Quantitative Assessment of Membrane Fluidity

One of the primary applications of pyrenedecanoic acid is to report on the fluidity of biological membranes. Membrane fluidity is a measure of the freedom of movement of lipids and proteins within the membrane and is crucial for cellular functions like signaling and transport.

Causality Behind the Method

When pyrenedecanoic acid is incorporated into a lipid bilayer, its decanoic acid tail anchors it within the hydrophobic core, while the pyrene headgroup resides near the lipid-water interface. The probe molecules are then subject to the same biophysical constraints as the surrounding lipids.

-

In a highly fluid membrane (e.g., rich in unsaturated lipids), the probe can diffuse rapidly. This high lateral mobility increases the probability of collisions between excited and ground-state pyrene molecules, leading to a high rate of excimer formation and a high E/M fluorescence ratio.[10][11]

-

In a less fluid or more rigid membrane (e.g., rich in saturated lipids or cholesterol), the diffusion of the probe is constrained. Collisions are less frequent, resulting in lower excimer formation and a low E/M ratio.[10]

Therefore, the E/M ratio serves as a direct, quantitative readout of the dynamic state of the membrane.[4]

Detailed Experimental Protocol: Membrane Fluidity in Cultured Cells

This protocol is a synthesized example for assessing changes in membrane fluidity in adherent cells using a fluorescence plate reader.

-

Reagent Preparation:

-

PDA Stock Solution (10 mM): Dissolve 3.73 mg of pyrenedecanoic acid in 1 mL of high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Pluronic F-127 Stock (10% w/v): Dissolve 100 mg of Pluronic F-127 in 1 mL of sterile water. This surfactant aids in the dispersion of the hydrophobic probe in aqueous media. Store at 4°C.

-

Labeling Medium: Prepare your standard cell culture medium (e.g., DMEM). For the labeling step, serum-free medium is often preferred to prevent the probe from binding to albumin.

-

-

Cell Culture:

-

Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Experimental Treatment:

-

Treat cells with the compounds of interest (e.g., drugs, lipids) for the desired duration. Include appropriate vehicle controls and positive controls. A known membrane fluidizer like ethanol (100-200 mM for 48 hours) can serve as a positive control.[4]

-

-

Cell Labeling:

-

Prepare a fresh PDA Working Solution . First, dilute the 10 mM PDA stock to 1 mM in serum-free medium. Then, in a separate tube, mix equal volumes of the 1 mM PDA and the 10% Pluronic F-127 solution and vortex briefly. Finally, dilute this mixture into pre-warmed serum-free medium to a final PDA concentration of 2-10 µM.[4][12] The final Pluronic concentration will be low (~0.04-0.08%).

-

Aspirate the treatment medium from the cells and wash once with sterile PBS.

-

Add the PDA working solution to each well and incubate for 1 hour at 37°C, protected from light.[4][12]

-

-

Fluorescence Measurement:

-

After incubation, gently wash the cells twice with pre-warmed PBS to remove unincorporated probe.

-

Add 100 µL of fresh PBS or Live Cell Imaging Solution to each well.

-

Immediately measure the fluorescence using a multi-mode plate reader with the following settings:

-

Ensure the settings for gain and sensitivity are optimized to avoid signal saturation.

-

-

Data Analysis:

-

For each well, calculate the Excimer-to-Monomer (E/M) ratio: Ratio = Intensity at 470 nm / Intensity at 400 nm .

-

Compare the E/M ratios between control and treated groups. An increase in the ratio indicates an increase in membrane fluidity.

-

Application 3: Tracing Cellular Lipid Metabolism

Pyrenedecanoic acid can be used as a metabolic precursor to track the uptake and fate of fatty acids within cells. This is particularly useful for studying diseases of lipid storage or metabolism. [13]

Causality Behind the Method

Cells readily take up pyrenedecanoic acid from the culture medium and metabolize it similarly to natural fatty acids. [13]It becomes activated to pyrenedecanoyl-CoA and is subsequently incorporated into complex lipids. By incubating cells with the probe for a period (a "pulse") and then in probe-free medium (a "chase"), one can follow its journey:

-

Uptake: The initial rate of increase in cellular fluorescence reflects uptake efficiency.

-

Incorporation: After the pulse, lipids can be extracted from the cells and separated by techniques like Thin Layer Chromatography (TLC). The fluorescent spots on the TLC plate reveal which lipid classes (e.g., triacylglycerols, phospholipids, cholesterol esters) have incorporated the probe.

-

Turnover: During the chase period, the degradation or modification of these fluorescent lipids can be monitored over time, providing insights into lipid turnover rates. [13] For example, in a study on multisystemic lipid storage myopathy, fibroblasts from patients showed a dramatic accumulation of fluorescent triacylglycerols and an inability to degrade them during a chase period, pinpointing a defect in cytoplasmic triacylglycerol catabolism. [13]

Conclusion and Future Perspectives

Pyrenedecanoic acid remains a cornerstone fluorescent probe in lipid research due to its unique photophysical properties and metabolic versatility. Its ability to report on the dynamic organization of membranes through excimer formation provides insights that are difficult to obtain with other methods. Furthermore, its application in enzyme assays and metabolic tracing studies allows for a comprehensive investigation of lipid pathways. As imaging technologies and analytical techniques become more sensitive, the utility of pyrenedecanoic acid and its derivatives will continue to expand, offering new opportunities to unravel the complex roles of lipids in health and disease, thereby aiding in the discovery and development of novel therapeutics.

References

-

Salvati, S., et al. (1987). Metabolism of 1-pyrenedecanoic acid and accumulation of neutral fluorescent lipids in cultured fibroblasts of multisystemic lipid storage myopathy. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 920(2), 131-141. Retrieved from [Link]

-

Subramanian, R., & Patterson, L. K. (1985). Effects of molecular organization on photophysical behavior. Excimer kinetics and diffusion of 1-pyrenedecanoic acid in lipid monolayers at the nitrogen-water interface. Journal of the American Chemical Society, 107(20), 5820-5821. Retrieved from [Link]

-

Bio-protocol. (2020). Membrane Fluidity. Retrieved from [Link]

-

Galla, H. J., & Sackmann, E. (1974). Lateral diffusion in the hydrophobic region of membranes: use of pyrene excimers as optical probes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 339(1), 103-115. Retrieved from [Link]

-

Moriya, Y., et al. (1985). Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 820(2), 271-279. Retrieved from [Link]

-

ResearchGate. (2017). How can I measure membrane fluidity with PDA?. Retrieved from [Link]

-

Müllen, K., & Bard, A. J. (Eds.). (2016). The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. Royal Society of Chemistry. Retrieved from [Link]

-

Subramanian, R., & Patterson, L. K. (1985). Effects of molecular organization on photophysical and photochemical behavior. Exciplex formation in 1-pyrenedodecanoic acid and 4-dodecylaniline at the nitrogen-water interface. The Journal of Physical Chemistry, 89(7), 1271-1274. Retrieved from [Link]

-

Galla, H. J., & Luisetti, J. (1980). Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 596(1), 108-117. Retrieved from [Link]

-

Scomparin, C., et al. (2022). Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations. arXiv preprint arXiv:2204.04560. Retrieved from [Link]

-

Zeng, J., et al. (2022). Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments, 200, 110123. Retrieved from [Link]

-

Saroja, G., et al. (2009). Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence. Biophysical Journal, 97(7), 1931-1939. Retrieved from [Link]

- Abcam. (n.d.). 1-Pyrenedecanoic acid (CAS 60177-21-1).

-

Chemsrc. (n.d.). 1-Pyrenedecanoic acid | CAS#:64701-47-9. Retrieved from [Link]

-

Galla, H. J., & Hartmann, W. (1981). Pyrenedecanoic acid and pyrene lecithin. Methods in Enzymology, 72, 471-479. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 1-Pyrenedecanoic Acid | 64701-47-9.

- Chemsrc. (n.d.). 1-Pyrenedecanoic acid | CAS#:64701-47-9.

Sources

- 1. 1-Pyrenedecanoic acid | CAS#:64701-47-9 | Chemsrc [chemsrc.com]

- 2. Measurement of membrane fluidity of polymorphonuclear leukocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Lipase Assay Kit (ab253376) is not available | Abcam [abcam.com]

- 4. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]

- 5. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1-Pyrenedecanoicacid CAS#: 60177-21-1 [amp.chemicalbook.com]

- 8. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [2204.04560] Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations [arxiv.org]

- 10. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane Fluidity [bio-protocol.org]

- 13. Metabolism of 1-pyrenedecanoic acid and accumulation of neutral fluorescent lipids in cultured fibroblasts of multisystemic lipid storage myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Monomer and Excimer Fluorescence of Pyrenedecanoic Acid

Abstract

Pyrenedecanoic acid (PDA) is a versatile fluorescent probe widely utilized across various scientific disciplines, particularly in biophysics and materials science. Its utility stems from the unique photophysical properties of the pyrene moiety, which can exist in two distinct fluorescent states: a monomer and an excited-state dimer known as an excimer. The transition between these states is exquisitely sensitive to the probe's local concentration and the microenvironment's viscosity and polarity. This guide provides a comprehensive technical overview of the principles governing PDA's fluorescence, detailed experimental protocols for its application, and a discussion of its use in characterizing systems such as lipid membranes and polymeric nanoparticles, making it an invaluable resource for researchers, scientists, and drug development professionals.

Introduction: The Power of a Molecular Spy

In the realm of molecular probes, pyrene and its derivatives act as "molecular spies," reporting detailed information about their immediate surroundings.[1] Pyrenedecanoic acid, which consists of a pyrene fluorophore attached to a ten-carbon aliphatic chain, is particularly adept at investigating lipidic environments due to its amphipathic nature. The decanoic acid tail anchors the probe within hydrophobic domains, such as cell membranes or the core of micelles, while the pyrene headgroup reports on the local dynamics.[2]

The key to PDA's reporting capability lies in its concentration-dependent fluorescence. At low concentrations, individual PDA molecules (monomers) absorb light and emit a characteristic structured fluorescence spectrum in the violet-blue region.[3] However, as the local concentration of PDA increases, an excited monomer can encounter a ground-state monomer, forming a transient, excited-state dimer called an excimer .[4][5] This excimer then emits light at a significantly longer wavelength, appearing as a broad, structureless band in the blue-green region.[5] The ratio of the excimer to monomer fluorescence intensity (Ie/Im) serves as a powerful, quantitative measure of the probe's proximity and the fluidity of its environment.

Fundamental Principles: Monomer and Excimer Photophysics

The fluorescence behavior of pyrenedecanoic acid is governed by the principles of molecular photochemistry and the kinetics of diffusion-controlled reactions.[4]

The Jablonski Diagram and Monomer Emission

Upon absorbing a photon of appropriate energy (typically in the UV range, ~330-350 nm), a ground-state pyrene monomer (M) is promoted to an electronically excited singlet state (M*).[3] This excited state can then relax back to the ground state through several pathways, including the emission of a photon. This radiative decay process is known as fluorescence. The monomer fluorescence of pyrene exhibits a characteristic vibronic structure, with distinct peaks typically observed around 375-400 nm.[3] The relative intensities of these vibronic bands are sensitive to the polarity of the solvent.[6][7]

The Formation of an Excimer

The formation of an excimer is a dynamic, bimolecular process.[4] If an excited monomer (M) diffuses and collides with a ground-state monomer (M) before it fluoresces, they can form an excimer (E).[8]

M* + M ⇌ E*

This process is only favorable when the two pyrene moieties are in close proximity (within ~10 Å) and have the correct parallel orientation.[3][9] The excimer is a distinct chemical species that exists only in the excited state; the ground state is repulsive, causing the two monomers to dissociate immediately after fluorescence.[4] This is why the excimer emission spectrum, typically centered around 470-500 nm, is broad and lacks the fine vibronic structure of the monomer.[5]

The efficiency of excimer formation is directly dependent on:

-

Local Probe Concentration: Higher concentrations increase the probability of an excited monomer encountering a ground-state monomer.[4][10]

-

Fluidity/Viscosity of the Medium: In a highly fluid environment, the diffusion of monomers is rapid, leading to a higher rate of excimer formation. Conversely, in a viscous or rigid environment, diffusion is restricted, and monomer emission dominates.[2][11]

The relationship between these states can be visualized as a kinetic pathway.

Caption: Kinetic scheme of pyrene monomer and excimer formation.

Experimental Considerations and Protocols

The reliability of data obtained using pyrenedecanoic acid is critically dependent on meticulous experimental design and execution.

Sample Preparation

The method of incorporating PDA into the system of interest is crucial. For biological membranes or lipid-based drug delivery systems, a common method is the thin-film hydration technique.[12]

Protocol: Preparation of PDA-Labeled Liposomes

-

Stock Solutions: Prepare stock solutions of your desired lipids (e.g., L-α-phosphatidylcholine, cholesterol) and pyrenedecanoic acid in a volatile organic solvent like chloroform or a chloroform/methanol mixture. A typical PDA stock concentration is 1-2 mM.

-

Mixing: In a round-bottom flask, combine the lipid and PDA stock solutions to achieve the desired molar ratio. The final PDA concentration within the lipid bilayer typically ranges from 1 to 10 mol%.

-

Film Formation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask. To ensure complete solvent removal, place the flask under a high vacuum for at least 2 hours.

-

Hydration: Add the desired aqueous buffer (e.g., PBS, Tris) to the flask and hydrate the lipid film by gentle agitation (vortexing) above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

Size Extrusion (Optional but Recommended): To obtain unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size using a mini-extruder.[12] This step is critical for reproducibility in drug delivery studies.[13][14]

-

Purification: Remove any unincorporated PDA by size exclusion chromatography or dialysis.

Causality Insight: The choice of lipid composition is critical as it dictates the baseline fluidity of the membrane.[15][16] The molar percentage of PDA must be carefully controlled; too low, and the excimer signal will be weak, too high, and the probe itself may perturb the membrane structure.

Instrumentation and Data Acquisition

Steady-state fluorescence measurements are typically performed using a spectrofluorometer.

Typical Spectrofluorometer Settings:

| Parameter | Recommended Value | Rationale |

| Excitation Wavelength (λex) | 330 - 350 nm | Efficiently excites the pyrene moiety without causing significant photodamage. |

| Emission Wavelength (λem) | 360 - 600 nm | Covers both the monomer and excimer emission regions.[5] |

| Excitation Slit Width | 2 - 5 nm | Balances signal intensity with spectral resolution. |

| Emission Slit Width | 2 - 5 nm | A narrower slit provides better resolution of the monomer's vibronic structure. |

| Scan Speed | 60 - 200 nm/min | Slower speeds improve the signal-to-noise ratio. |

| Temperature Control | Peltier or water bath | Essential for studying temperature-dependent phenomena like phase transitions.[11] |

Data Analysis and Interpretation

The primary output of a steady-state experiment is a fluorescence emission spectrum. Quantitative analysis focuses on the ratio of excimer to monomer intensity (Ie/Im).

Calculating the Ie/Im Ratio

The Ie/Im ratio is a ratiometric measurement, making it robust and less susceptible to fluctuations in probe concentration or lamp intensity.

-

Identify Peaks: From the corrected emission spectrum, determine the maximum intensity of a well-defined monomer peak (Im), typically the first or third vibronic band (e.g., ~375 nm or ~385 nm), and the maximum intensity of the broad excimer peak (Ie), typically around 470 nm.[3]

-

Calculate the Ratio: Divide the excimer intensity by the monomer intensity: Ratio = Ie / Im .

An increase in the Ie/Im ratio corresponds to an increase in membrane fluidity or local probe concentration, as this facilitates more frequent encounters between excited and ground-state pyrene molecules.[2]

Caption: Relationship between membrane fluidity and the Ie/Im ratio.

Time-Resolved Fluorescence

For a more detailed understanding of the system's dynamics, time-resolved fluorescence spectroscopy is employed. This technique measures the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state. The monomer decay becomes faster as excimer formation provides an additional non-radiative decay channel. The excimer, in turn, exhibits a characteristic rise time that corresponds to its formation from the monomer pool, followed by its own decay.[4][17] The pyrene excimer has a notably long fluorescence lifetime, which can be advantageous for time-gated measurements to reduce background interference from biological samples.[5][17]

Typical Fluorescence Lifetimes:

| Species | Environment | Typical Lifetime (τ) |

| Pyrene Monomer | Deoxygenated Cyclohexane | ~382 ns[4] |

| Pyrene Monomer | Aerated Tetradecane | ~180 ns (quenched by O2)[4] |

| Pyrene Excimer | Tetradecane | ~58 ns[4] |

| Pyrene Excimer (in MBs) | Hybridized with cDNA | ~33-40 ns[17] |

Applications in Research and Drug Development

The sensitivity of PDA's fluorescence has been leveraged in numerous applications.

Characterizing Membrane Fluidity and Phase Transitions

PDA is a classic tool for assessing the fluidity of both artificial lipid bilayers and natural cell membranes.[2][11] Changes in the lipid composition, temperature, or the presence of membrane-active agents (like drugs or alcohols) will alter membrane fluidity, which can be quantitatively tracked by changes in the Ie/Im ratio.[18] This is invaluable for studying disease states associated with altered membrane properties or for screening compounds that modulate membrane dynamics.[18]

Probing Lipid-Protein Interactions

When proteins are incorporated into a lipid bilayer, they can create distinct lipid environments, such as an "annular" lipid shell that interacts directly with the protein surface. PDA can partition differently between the bulk lipid phase and this annular shell, leading to changes in the Ie/Im ratio that report on the nature of these interactions.[2][9]

Assessing Drug Delivery Systems

In drug development, lipid-based nanoparticles and polymeric micelles are common carriers for hydrophobic drugs.[15][19] PDA can be incorporated into these nanocarriers to study their core viscosity and integrity. For instance, the release of a drug from a nanoparticle might alter the internal environment, leading to a change in the Ie/Im ratio, providing a convenient method for monitoring drug release kinetics.

Troubleshooting and Best Practices

-

Oxygen Quenching: Dissolved oxygen is an efficient quencher of pyrene's excited state, significantly shortening its lifetime and reducing fluorescence intensity.[4] For quantitative studies, especially lifetime measurements, it is best practice to deoxygenate solutions by purging with nitrogen or argon.

-

Autofluorescence: When working with biological cells, native cellular components can fluoresce in the same region as the pyrene monomer, a phenomenon known as autofluorescence.[20] It is crucial to measure the fluorescence of unlabeled cells as a background control. The long lifetime of the pyrene excimer can be exploited in time-resolved microscopy to gate out the short-lived autofluorescence.[20]

-

Probe Perturbation: At high concentrations, PDA itself can affect the properties of the system it is intended to probe. Always perform concentration-dependent studies to ensure the observed effects are not artifacts of probe-induced changes. A working range of 1-25 µM is often cited for cell-based assays.[18][21]

Conclusion

Pyrenedecanoic acid remains a powerful and informative fluorescent probe for scientists and drug development professionals. Its unique ability to report on its local environment through the dynamic interplay of monomer and excimer emission provides a window into the molecular world of lipid membranes, proteins, and nanoparticles. By understanding the fundamental principles of its photophysics and adhering to rigorous experimental protocols, researchers can effectively harness the capabilities of this molecular spy to gain critical insights into the structure and dynamics of complex systems.

References

-

Acree, W., Zvaigzne, A., & Fetzer, J. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives. Optica Publishing Group. [Link]

-

Narayanaswami, V., & Sviridov, D. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry. [Link]

-

Duhamel, J. New Insights in the Study of Pyrene Excimer Fluorescence to Characterize Macromolecules and their Supramolecular Assemblies in Solution. Langmuir. [Link]

-

Niwa, A., et al. Measurement of membrane fluidity of polymorphonuclear leukocytes by flow cytometry. PubMed. [Link]

-

Datta, A., & Das, K. Pyrene fluorescence emission is sensitive to solvent polarity. ResearchGate. [Link]

-

Kumbhakar, M., et al. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [Link]

-

Van Ryswyk, H., & Van Hecke, T. L. Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. [Link]

-

Kumbhakar, M., et al. n-Perfluorooctane versus n-Octane: Pyrene Fluorescence to Compare and Contrast Solute Solvation. The Journal of Physical Chemistry B. [Link]

-

Narayanaswami, V., et al. The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-Binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry. [Link]

-

Zhang, G. The schematic for the formation of pyrene excimer. ResearchGate. [Link]

-

Ganguly, T. N° 55. — Effect of alcoholic solvents on the fluorescence yield of some polynuclear aromatic hydrocarbons. Le Journal de Physique Colloques. [Link]

-

Williams, R. M. The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [Link]

-

Galla, H. J., & Sackmann, E. Excimer-forming lipids in membrane research. PubMed. [Link]

-

Martinez-Fernandez, L., et al. Conformational Dynamics of the Pyrene Excimer. ResearchGate. [Link]

-

Unknown. Emission intensity and I E /I M of pyrene as a function of HPSA concentration at pH ¼ 8.5. ResearchGate. [Link]

-

Hsiao, S. H., et al. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. Polymers. [Link]

-

Biczók, L., & Wintgens, V. Change in the intensity ratio I1/I3 of pyrene as function of the total concentration of surfactants at different temperatures. ResearchGate. [Link]

-

Cong, Y., et al. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids. PubMed Central. [Link]

-

Vivas, Y. How can I measure membrane fluidity with PDA?. ResearchGate. [Link]

-

Morand, O., et al. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes. PubMed. [Link]

-

Unknown. Fluorescence intensity ratio (I1/I3) (O) and the lifetime of pyrene. ResearchGate. [Link]

-

Duhamel, J. Accurate Determination of the Average Rate Constant of Pyrene Excimer Formation for Pyrene-Labeled Macromolecules from the Analysis of Individual Fluorescence Decays with Sums of Exponentials. ResearchGate. [Link]

-

Galla, H. J., & Sackmann, E. Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study. PubMed. [Link]

-

Kim, J. J., et al. FLUORESCENCE LIFETIMES OF PYRENE MONOMER AND EXCIMER AT HIGH PRESSURES. DTIC. [Link]

-

Scholz, N., et al. I1:I3 ratio of pyrene as function of SDS concentration. ResearchGate. [Link]

-

Unknown. Dependence of the intensity ratio (I 0 /I) for pyrene. ResearchGate. [Link]

-

Birks, J. B., & Christophorou, L. G. 'Excimer' fluorescence II. Lifetime studies of pyrene solutions. Proceedings of the Royal Society of London. [Link]

-

Sahoo, H. Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PubMed Central. [Link]

-

Puglisi, R., et al. Fluorescence emission spectra of pyrene monomer and its excimer. ResearchGate. [Link]

-

Shimadzu. Monomer Emission and Excimer Emission of Pyrene Solution. Shimadzu. [Link]

-

Owen, D. M., et al. Measuring plasma membrane fluidity using confocal microscopy. Springer Nature Experiments. [Link]

-

Zhang, P., et al. Schematic showing liposome containing pyrene labelled phospholipids. ResearchGate. [Link]

-

Itoh, M., & Tanimoto, Y. Fluorescence quenching of pyrene monomer and excimer by CH>3>I. The Journal of Chemical Physics. [Link]

-

Arndt-Jovin, D. J., et al. Synthesis and intermembrane transfer of pyrene-labelled liponucleotides: ceramide phosphothymidines. PubMed. [Link]

-

Bandari, S., et al. Development of a Bis-Pyrene Phospholipid Probe for Fluorometric Detection of Phospholipase A2 Inhibition. PubMed Central. [Link]

-

Salvi, V. R., & Pawar, A. P. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. [Link]

-

Rautio, J., et al. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. PubMed Central. [Link]

-

Etrych, T., et al. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Bis-Pyrene Phospholipid Probe for Fluorometric Detection of Phospholipase A2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clipos™ Pyrene labeled Liposomes, Dodecanylamine Lipid, Non PEGylated - CD Bioparticles [cd-bioparticles.net]

- 14. Clipos™ Pyrene labeled Liposomes, Carboxylic Acid, PEGylated - CD Bioparticles [cd-bioparticles.net]

- 15. mdpi.com [mdpi.com]

- 16. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. content.abcam.com [content.abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of membrane fluidity of polymorphonuclear leukocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical Guide to the Incorporation of Pyrenedecanoic Acid into Lipid Bilayers

Abstract

Pyrenedecanoic acid (PDA) is a versatile fluorescent analog of natural fatty acids, widely employed to investigate the biophysical properties of lipid membranes.[1] Its unique photophysical characteristics, particularly the concentration-dependent formation of excited-state dimers (excimers), provide a powerful tool for reporting on the dynamics and organization of lipid bilayers.[2] This technical guide offers an in-depth exploration of the mechanisms governing the incorporation of PDA into lipid membranes. It details the physicochemical principles of its partitioning, translocation, and lateral diffusion within the bilayer. Furthermore, this guide provides field-proven, step-by-step experimental protocols for utilizing PDA to measure membrane fluidity, alongside a discussion on data interpretation and advanced applications for researchers in cell biology and drug development.

Introduction: The Power of a Pyrene Probe

Understanding the structure and dynamics of lipid bilayers is fundamental to cell biology. Membranes are not static structures; their fluidity and organization are critical for cellular processes ranging from signal transduction to membrane trafficking. Fluorescent probes that integrate into the lipid bilayer offer a non-invasive window into this dynamic environment.

Pyrenedecanoic acid is a preeminent tool in this field. It consists of a ten-carbon saturated fatty acid (decanoic acid) covalently linked to a pyrene fluorophore. This amphipathic structure is key to its function:

-

The Decanoic Acid "Anchor": The ten-carbon aliphatic chain is hydrophobic, driving the molecule to partition from the aqueous phase into the acyl chain region of the lipid bilayer.

-

The Pyrene "Reporter": The pyrene moiety is a robust fluorophore with distinct spectral properties that are exquisitely sensitive to its local environment and concentration.[3]

The most critical feature of pyrene is its ability to form excimers . When a pyrene molecule in its excited state encounters another ground-state pyrene molecule within a close proximity (~10 Å), they can form a transient excited-state dimer.[3][4] This excimer then fluoresces at a longer wavelength (red-shifted) compared to the isolated, excited "monomer." The ratio of excimer to monomer fluorescence intensity (E/M ratio) is therefore directly related to the probe's concentration and mobility within the bilayer, making it an excellent reporter for membrane fluidity and lateral organization.[2][5]

Section 1: The Mechanism of Incorporation: A Multi-Step Journey

The incorporation of PDA from an aqueous solution into a lipid bilayer is a spontaneous, thermodynamically driven process. It can be conceptualized as a series of distinct, yet coupled, physical steps. The primary driving force is the hydrophobic effect—the energetic penalty of exposing the fatty acid tail to water is minimized by its insertion into the nonpolar interior of the membrane.

-

Adsorption to the Interface: Initially, PDA molecules in the aqueous phase encounter the surface of the lipid bilayer. The carboxylic acid headgroup, which is typically deprotonated (negatively charged) at physiological pH, interacts with the polar headgroups of the membrane phospholipids.

-

Insertion into the Acyl Core: The hydrophobic decanoic acid tail then partitions into the nonpolar, hydrocarbon core of the bilayer. This is the most energetically favorable step. The pyrene moiety, being a large, planar aromatic structure, tends to position itself within the more flexible and disordered region of the acyl chains, away from the tightly packed glycerol backbone region. Studies have shown that the precise location and partitioning behavior can be influenced by the length of the attached acyl chain and the composition of the host lipid bilayer.[6]

-

Transbilayer Movement (Flip-Flop): Once inserted into the outer leaflet, a PDA molecule can slowly translocate to the inner leaflet. This "flip-flop" is a slow process for phospholipids due to the high energetic cost of moving a polar headgroup through the hydrophobic core.[7] However, for a fatty acid like PDA, the rate of flip-flop is considerably faster, although still slower than lateral diffusion.[8] The rate of this process can be measured by monitoring changes in the E/M ratio over time as the probe redistributes between leaflets.[9][10]

-

Lateral Diffusion and Excimer Formation: Within the plane of a single leaflet, PDA molecules diffuse laterally. The rate of this diffusion is a direct function of membrane fluidity.[2][8] When the local concentration of PDA is sufficiently high and the membrane is fluid, frequent collisions between an excited-state monomer and a ground-state monomer occur, leading to excimer formation. In more rigid or ordered membranes (e.g., gel phase or cholesterol-rich domains), lateral diffusion is restricted, collisions are less frequent, and the E/M ratio decreases.

The following diagram illustrates this multi-step incorporation and the principle of excimer formation.

Caption: Experimental workflow for measuring membrane fluidity using PDA.

Section 3: Data Interpretation & Quantitative Insights

| Parameter | Liquid-Disordered (Ld) Phase (e.g., DOPC at 25°C) | Gel (Lβ) or Liquid-Ordered (Lo) Phase (e.g., DPPC at 25°C or DOPC/Cholesterol) | Interpretation |

| Description | Acyl chains are disordered and mobile. | Acyl chains are tightly packed and ordered. | The physical state of the membrane dictates probe mobility. |

| PDA Lateral Diffusion | High | Low / Restricted | Fluid phases allow rapid diffusion and frequent probe collisions. |

| Expected E/M Ratio | High | Low | The E/M ratio is directly proportional to the rate of lateral diffusion. |

| Example Application | Characterizing the baseline fluidity of a cell membrane mimic. | Studying the formation of lipid rafts or the effect of membrane-rigidifying drugs. | The E/M ratio can be used to monitor phase transitions or the impact of external agents. [2] |

Note: Absolute E/M values depend on probe concentration and instrument settings and should be used for comparison within a single experiment.

Section 4: Advanced Applications and Considerations

The utility of PDA extends beyond simple fluidity measurements. It is a valuable tool for investigating more complex membrane phenomena:

-

Lipid-Protein Interactions: Changes in the local lipid environment caused by the insertion or association of membrane proteins can be detected as alterations in the PDA E/M ratio. [2]* Phase Separation and Lipid Rafts: PDA may partition preferentially into different lipid domains. [6]By analyzing its fluorescence, one can gain insights into the coexistence of different phases within a single bilayer.

-

Transbilayer Dynamics: As mentioned, time-resolved fluorescence can be used to monitor the kinetics of PDA flip-flop between membrane leaflets, providing information on bilayer asymmetry and dynamics. [8][9][10] Critical Considerations:

-

Probe-Induced Perturbation: At high concentrations, the bulky pyrene moiety can itself disrupt the very membrane structure it is intended to measure. It is crucial to use the lowest possible probe concentration that yields a reliable signal.

-

Photobleaching: Pyrene is relatively photostable, but prolonged exposure to high-intensity excitation light can cause photobleaching. Use appropriate filters and minimize exposure times.

-

Autofluorescence: When working with cellular systems, native cellular fluorophores can contribute to background noise, particularly in the monomer emission region. [11]Appropriate controls (unlabeled cells) are essential.

Conclusion

Pyrenedecanoic acid is a powerful and versatile fluorescent probe for the biophysical characterization of lipid bilayers. Its incorporation is a multi-stage process governed by fundamental physicochemical principles, culminating in a distribution within the membrane that reports on local dynamics. Through the straightforward measurement of its monomer and excimer fluorescence, researchers can obtain reliable, quantitative data on membrane fluidity. The protocols and principles outlined in this guide provide a solid foundation for employing PDA to investigate a wide range of membrane phenomena, from the effects of novel pharmaceuticals to the fundamental organization of cellular membranes.

References

-

Blackwell, M. F., Gounaris, K., & Barber, J. (1986). Evidence that pyrene excimer formation in membranes is not diffusion-controlled. PubMed. [Link]

-

Somerharju, P., Virtanen, J. A., & Cheng, K. H. (1991). Intramolecular excimer kinetics of fluorescent dipyrenyl lipids: 2. DOPE/DOPC membranes. PubMed. [Link]

-

Thalmann, F., Hénon, S., & Hénon, S. (2022). Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations. arXiv. [Link]

-

Masuda, M., & Kuriki, H. (1993). Measurement of membrane fluidity of polymorphonuclear leukocytes by flow cytometry. PubMed. [Link]

-

Galla, H. J., & Sackmann, E. (1974). Excimer-forming lipids in membrane research. PubMed. [Link]

-

Thalmann, F., Hénon, S., & Hénon, S. (2022). Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations. arXiv. [Link]

-

Bio-protocol. (2020). Membrane Fluidity. Bio-protocol. [Link]

-

AMiner. (n.d.). Continuous Measurement of Rapid Transbilayer Movement of a Pyrene-Labeled Phospholipid Analogue. AMiner. [Link]

-

Virtanen, J. A., Somerharju, P., & Cheng, K. H. (1998). Partitioning of pyrene-labeled phospho- and sphingolipids between ordered and disordered bilayer domains. PubMed. [Link]

-

Brocca, P., Paci, M., & Sonnino, S. (1997). Pyrene derivatives as markers of transbilayer effect of lipid peroxidation on neuronal membranes. PubMed. [Link]

-

Homan, R., & Pownall, H. J. (1988). Continuous measurement of rapid transbilayer movement of a pyrene-labeled phospholipid analogue. PubMed. [Link]

-

Galla, H. J., & Luisetti, J. (1980). Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study. PubMed. [Link]

-

Vivas, Y. (2017). How can I measure membrane fluidity with PDA? ResearchGate. [Link]

-

Palgunachari, M. N., & Anantharamaiah, G. M. (2014). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]

-

Contreras, F. X., & Ernst, A. M. (2010). Transbilayer (flip-flop) lipid motion and lipid scrambling in membranes. PubMed. [Link]

Sources

- 1. 1-Pyrenedecanoic acid (CAS 60177-21-1) | Abcam [abcam.com]

- 2. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]

- 6. Partitioning of pyrene-labeled phospho- and sphingolipids between ordered and disordered bilayer domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transbilayer (flip-flop) lipid motion and lipid scrambling in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cn.aminer.org [cn.aminer.org]

- 10. Continuous measurement of rapid transbilayer movement of a pyrene-labeled phospholipid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrenedecanoic Acid as a Membrane Probe

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Pyrenedecanoic acid (PDA) as a versatile fluorescent membrane probe. We will delve into the fundamental principles of its application, detailed experimental protocols, and the interpretation of the data generated.

Introduction: The Imperative for Probing the Cellular Membrane